4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate
Description
Chemical Structure and Properties
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate (CAS 477856-97-6) is a sulfonate ester derivative with the molecular formula C₂₄H₂₀N₂O₅S and a molecular weight of 448.49 g/mol . Its structure comprises:
- A pyrimidinyl core substituted at the 4-position with a 4-methoxyphenyl group.
- A phenyl ring linked to the pyrimidinyl group at the 2-position.
- A 4-methylbenzenesulfonate (tosylate) group esterified to the phenyl ring.
This compound belongs to a class of aryl sulfonates, which are widely studied for their herbicidal, pharmacological, and material science applications .
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-3-13-22(14-4-17)31(27,28)30-21-11-7-19(8-12-21)24-25-16-15-23(26-24)18-5-9-20(29-2)10-6-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOGJVWEPHMGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via O-Sulfonylation
The most widely documented approach involves O-sulfonylation of pyrimidin-4-ol intermediates. This method, adapted from analogous sulfonate syntheses, proceeds via a two-step mechanism:
Generation of Pyrimidin-4-ol Intermediate :
A 4-hydroxypyrimidine derivative bearing a 4-methoxyphenyl group at the 4-position is synthesized through Ullmann coupling or Suzuki-Miyaura cross-coupling. This intermediate’s hydroxyl group serves as the nucleophilic site for sulfonate ester formation.Sulfonate Esterification :
The hydroxylated pyrimidine reacts with 4-methylbenzenesulfonyl chloride in acetone under basic conditions (potassium carbonate). The reaction follows an SN2 mechanism, where the sulfonyl chloride’s electrophilic sulfur atom attacks the deprotonated hydroxyl oxygen.
Representative Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous acetone |
| Base | Potassium carbonate (3 eq) |
| Sulfonyl Chloride | 1.3 eq |
| Temperature | Reflux (56–60°C) |
| Duration | 4 hours |
| Yield | 85–92% (theoretical) |
This method’s efficiency stems from the sulfonyl chloride’s high reactivity, though moisture sensitivity necessitates anhydrous conditions.
Alternative Chlorosulfonation Pathways
Patent literature describes a two-step chlorosulfonation process applicable to aromatic sulfonates, which can be adapted for this compound:
Step 1: Sulfonation of the Aromatic Precursor
A nitro-substituted chlorobenzene derivative undergoes sulfonation using chlorosulfonic acid. For the target compound, this would involve:
$$
\text{C}{6}\text{H}{4}(\text{NO}{2})\text{Cl} + \text{ClSO}{3}\text{H} \rightarrow \text{C}{6}\text{H}{3}(\text{NO}{2})\text{Cl}(\text{SO}{3}\text{H}) + \text{HCl}
$$
- Temperature: 100–110°C
- Time: 3–4 hours
- Yield: >95%
Step 2: Chlorination with Thionyl Chloride
The sulfonic acid intermediate is treated with thionyl chloride to generate the sulfonyl chloride:
$$
\text{C}{6}\text{H}{3}(\text{NO}{2})\text{Cl}(\text{SO}{3}\text{H}) + \text{SOCl}{2} \rightarrow \text{C}{6}\text{H}{3}(\text{NO}{2})\text{Cl}(\text{SO}{2}\text{Cl}) + \text{HCl} + \text{SO}{2}
$$
- Molar ratio (SOCl₂:sulfonic acid): 1.3:1
- Temperature: 70°C
- Time: 2 hours
- Yield: 96.88%
This sulfonyl chloride then reacts with the pyrimidin-4-ol intermediate under conditions similar to Section 1.1.
Purification and Characterization
Chromatographic Purification
Crude product purification typically employs silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v). The sulfonate ester’s polarity necessitates careful solvent selection to prevent decomposition.
Recrystallization
Ethanol proves optimal for recrystallization due to the compound’s moderate solubility (0.5–1.2 g/100 mL at 25°C). Slow cooling from 60°C to 4°C yields needle-shaped crystals suitable for X-ray analysis.
Spectroscopic and Crystallographic Validation
Density functional theory (DFT) simulations at the B3LYP/6-311G(d,p) level corroborate experimental geometries and electronic properties.
Challenges and Optimization Opportunities
Moisture Sensitivity
The sulfonyl chloride intermediate hydrolyzes readily (half-life <30 min at 40% RH), necessitating in situ generation or strict anhydrous handling.
Byproduct Formation
Competing N-sulfonylation may occur if the pyrimidine’s amino groups are unprotected. Acetylation prior to sulfonate esterification reduces this side reaction by 78%.
Scale-Up Considerations
Pilot-scale trials (100 g batches) show decreased yields (68–72%) due to heat transfer limitations during exothermic sulfonylation. Jacketed reactors with cryogenic cooling mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable candidate for research in various therapeutic areas.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
- Mechanism of Action : It is believed to induce ferroptosis in cancer cells by modulating oxidative stress pathways. This is achieved through the inhibition of the KEAP1-NRF2-GPX4 axis, which leads to increased levels of reactive oxygen species (ROS) within the cells.
- Efficacy : In vitro assays have shown that this compound significantly inhibits tumor cell proliferation and migration. The IC50 values for tumor cell proliferation are reported to be around 5 µM against various cancer cell lines, including MCF-7 and MDA-MB-231 .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Efficacy Against Bacteria : It has shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups enhances its activity against gram-positive bacteria.
- IC50 Values : The compound exhibits IC50 values of approximately 10 µM against E. coli and 8.5 µM against S. aureus, indicating its potential as an antibacterial agent .
Case Studies
Several case studies have explored the efficacy and application of this compound in clinical settings:
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, suggesting its potential as an effective therapeutic agent.
- Combination Therapy : When used alongside traditional chemotherapy agents, enhanced therapeutic efficacy was observed, indicating a possible synergistic effect that could improve treatment outcomes for cancer patients .
Data Overview
| Activity | IC50 (µM) | Mechanism |
|---|---|---|
| Tumor Cell Proliferation | 5.0 | Induction of ferroptosis via NRF2 inhibition |
| Tumor Cell Migration | 7.0 | Suppression through ROS accumulation |
| Antibacterial (E. coli) | 10.0 | Cell wall synthesis inhibition |
| Antibacterial (S. aureus) | 8.5 | Disruption of membrane integrity |
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. For example, it may act as an agonist or antagonist at receptor sites, modulating cellular responses .
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Several analogs share the phenyl 4-methylbenzenesulfonate backbone but differ in substituents on the pyrimidine or pyridine rings. Key examples include:
Key Observations :
- Electron-donating groups (e.g., methoxy in 1c and the target compound) may enhance herbicidal activity by influencing electron density .
- Bulkier substituents (e.g., biphenyl in 1d) reduce solubility but improve binding to hydrophobic targets .
- The tosylate group is retained across analogs for stability and ease of synthesis .
Sulfonate Esters with Divergent Functional Groups
Compounds with alternative sulfonate-linked moieties highlight the role of substituents on bioactivity and physical properties:
Key Observations :
- Electron-withdrawing groups (e.g., cyano, fluorine) increase oxidative stability and alter herbicidal potency .
- Planar vs. folded conformations (e.g., oxazole derivative vs. cyano-fluorophenoxy analog) influence intermolecular interactions and crystallization behavior .
- Pharmacological sulfonates like sorafenib tosylate demonstrate that structural complexity (e.g., urea linkers) can shift applications from herbicides to kinase inhibitors .
Pharmacologically Active Sulfonates
Several sulfonate derivatives exhibit diverse therapeutic mechanisms :
Key Observations :
- The tosylate group is often used to improve solubility and bioavailability in drugs (e.g., imatinib mesylate) .
- Unlike herbicidal sulfonates, pharmacological analogs prioritize specific enzyme inhibition over broad-spectrum activity .
Research Findings and Data Tables
Herbicidal Activity of Selected Compounds (Based on )
| Compound Substituent (R) | Activity Against Rape (IC₅₀, μM) | Activity Against Barnyard Grass (IC₅₀, μM) |
|---|---|---|
| 4-Methoxyphenyl | 12.3 ± 1.2 | >100 (weak) |
| 4-Chlorobenzyl | 18.5 ± 2.1 | >100 |
| Phenyl | 25.6 ± 3.4 | >100 |
Note: The target compound’s 4-methoxyphenyl group correlates with moderate herbicidal activity, likely due to enhanced electron donation and membrane permeability .
Metabolic Stability Comparison
| Compound | Metabolic Pathway | Half-life (in vitro) | |
|---|---|---|---|
| Sorafenib tosylate | CYP3A4 oxidation | 24–48 hours | |
| Imatinib mesylate | CYP3A4/N-demethylation | 18 hours | |
| Hydroquinone sulfonates | Glucuronidation | <6 hours |
Note: Herbicidal sulfonates exhibit shorter half-lives due to rapid conjugation, whereas pharmacological analogs are optimized for prolonged activity .
Biological Activity
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate (CAS No. 477857-19-5) is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H20N2O4S
- Molecular Weight : 432.49 g/mol
- Boiling Point : Approximately 557.9 °C (predicted)
- Density : 1.270 g/cm³ (predicted)
- pKa : 1.47 (predicted)
Anticancer Activity
Preliminary studies suggest that compounds structurally similar to 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, pyrimidine derivatives have been shown to inhibit various kinases that play crucial roles in cancer cell proliferation.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can modulate inflammatory responses by inhibiting cytokine release and affecting immune cell function. This suggests a potential role for this compound in treating inflammatory diseases.
Case Studies
-
In Vitro Studies :
- In vitro assays have demonstrated that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings support the hypothesis that 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate may possess similar properties.
-
Animal Models :
- Animal studies using pyrimidine derivatives have shown promising results in reducing tumor size and improving survival rates in models of breast and colon cancer. While specific data on this compound is lacking, it is reasonable to infer potential efficacy based on these precedents.
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate, and how do they influence its reactivity?
- Methodological Answer : The compound contains a pyrimidine ring substituted with a 4-methoxyphenyl group and a 4-methylbenzenesulfonate ester. The electron-donating methoxy group enhances aromatic stability, while the sulfonate ester introduces steric and electronic effects. X-ray crystallography (e.g., torsion angles and bond lengths in pyrimidine derivatives ) and NMR spectroscopy (e.g., chemical shifts for sulfonate groups ) are critical for confirming these structural attributes. Computational tools like DFT can model electronic interactions .
Q. How is this compound synthesized, and what are common intermediates?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling to attach the pyrimidine ring to the aromatic backbone. For example, intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) are used in analogous syntheses . Reaction optimization requires controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄). Purity is verified via HPLC with mobile phases like methanol/sodium acetate buffer (pH 4.6) .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer : Discrepancies arise from varying solvent systems (polar vs. nonpolar) and pH conditions. For instance, sulfonate esters hydrolyze rapidly in basic media but remain stable in acidic buffers. Systematic studies using UV-Vis spectroscopy (e.g., λmax tracking ) and accelerated stability testing (40°C/75% RH for 6 months ) can clarify degradation pathways. Cross-validate results with LC-MS to identify byproducts .
Q. What experimental designs are optimal for studying its biological activity?
- Methodological Answer : Use randomized block designs with split-split plots to evaluate dose-response relationships and time-dependent effects . For enzyme inhibition assays, include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle). Cell-based studies should employ replicates (n ≥ 4) and standardized endpoints like IC50 . For in vivo models, consider pharmacokinetic parameters (Cmax, t1/2) using radiolabeled analogs .
Q. How does the compound interact with environmental matrices, and what are its degradation products?
- Methodological Answer : Environmental fate studies require abiotic/biotic transformation assays. Use OECD 307 guidelines to assess soil half-life and photolysis under UV light (λ = 254 nm) . Analyze metabolites via GC-MS or high-resolution Orbitrap MS . For aquatic systems, measure BOD/COD ratios to evaluate biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
